N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonamide
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Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonamide: is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a dimethylaminophenylpropyl side chain
Mechanism of Action
Target of Action
Similar compounds have been used as monomers to synthesize self-healing ph-responsive hydrogels for drug delivery applications . They have also been used as cationic monomers to develop gene delivery vectors due to their ability to complex with nucleic acids and facilitate their intracellular delivery .
Mode of Action
It’s known that similar compounds can undergo radical polymerization and cross-linking reactions . The presence of a dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .
Biochemical Pathways
Similar compounds have been shown to affect the radical polymerization and cross-linking reactions .
Pharmacokinetics
Similar compounds are known to be water-soluble , which can influence their absorption and distribution in the body.
Result of Action
Similar compounds have been used to synthesize self-healing ph-responsive hydrogels for drug delivery applications and to develop gene delivery vectors .
Action Environment
The ph responsiveness of similar compounds suggests that changes in environmental ph could potentially influence their action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Sulfonation: The thiophene ring is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Attachment of the Dimethylaminophenylpropyl Side Chain: This step involves a nucleophilic substitution reaction where the dimethylaminophenylpropyl group is introduced to the sulfonated thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring in the dimethylaminophenylpropyl side chain can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to modify their electrical and optical properties.
Biology and Medicine:
Pharmaceuticals: The compound has potential as a drug candidate due to its ability to interact with biological targets, such as enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe in biological assays due to its potential fluorescence properties.
Industry:
Surfactants: The compound can be used in the formulation of surfactants for various industrial applications.
Dyes: It can be used as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
- N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-carboxamide
- N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonyl chloride
Comparison:
- N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-carboxamide: This compound differs by having a carboxamide group instead of a sulfonamide group, which can affect its solubility and reactivity.
- N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonyl chloride: This compound has a sulfonyl chloride group, making it more reactive and suitable for further chemical modifications.
The uniqueness of N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylthiophene-2-sulfonamide lies in its combination of functional groups, which confer distinct electronic and steric properties, making it versatile for various applications.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S2/c1-13-6-11-16(21-13)22(19,20)17-12-4-5-14-7-9-15(10-8-14)18(2)3/h6-11,17H,4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZZGTDIZOQORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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